2-Isopropoxyaniline

Overview

Description

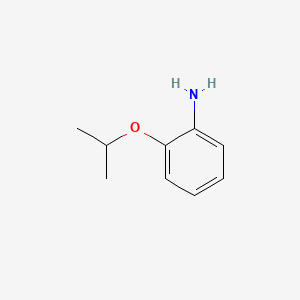

2-Isopropoxyaniline (CAS: 79915-74-5; EC 279-348-2) is an aromatic amine with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Its structure consists of an aniline group substituted with an isopropoxy (–OCH(CH₃)₂) moiety at the ortho (2-) position (Figure 1). This compound is utilized in pharmaceutical and agrochemical synthesis due to its reactivity as a building block for N-substituted derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-nitrophenol with isopropyl bromide in the presence of a base to form 2-isopropoxynitrobenzene. This intermediate is then reduced to this compound using a reducing agent such as iron powder or catalytic hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group in its precursor can be reduced to an amine group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Iron powder, catalytic hydrogenation with palladium on carbon.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: this compound from 2-isopropoxynitrobenzene.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Synthesis and Reactivity

2-Isopropoxyaniline can undergo several chemical reactions:

- Oxidation : Converts to quinone derivatives using reagents like potassium permanganate.

- Reduction : The nitro group can be reduced to an amine group.

- Substitution : Electrophilic aromatic substitution can occur, allowing for further functionalization of the compound.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for selective reactions that are essential in synthetic pathways.

Biology

This compound is being investigated for its potential as a precursor in synthesizing biologically active molecules. Its ability to interact with enzymes and receptors makes it a candidate for studying biochemical pathways.

Medicine

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines, including MCF-7. Studies have shown its potential in drug development for therapeutic applications, particularly in targeting specific cancer types .

Industry

In industrial applications, this compound is used in producing dyes, pigments, and specialty chemicals. Its properties allow it to be incorporated into formulations that require specific reactivity or stability.

Case Studies

- Anticancer Activity : A study demonstrated that this compound has cytotoxic effects on several cancer cell lines. The compound was tested against MCF-7 cells, showing promising results that warrant further exploration into its mechanisms of action and potential as a therapeutic agent .

- Synthesis of Organic Compounds : Research involving the reaction of 1,1′-bis(hydroxymethyl)ferrocene with this compound has highlighted its role in synthesizing amine-coordinated zinc complexes. This showcases its utility in complex organic synthesis .

- Biological Activity Assessment : Investigations into the biological activity of aniline derivatives have provided insights into the metabolic pathways influenced by compounds like this compound. These studies emphasize its potential interactions within biological systems .

Mechanism of Action

The mechanism of action of 2-isopropoxyaniline involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The isopropoxy group can influence the compound’s lipophilicity and, consequently, its ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

- XLogP3 : Estimated ~1.7 (similar to its meta-isomer, 3-isopropoxyaniline) .

- Hydrogen Bonding: 1 donor (NH₂) and 2 acceptors (N and O) .

- Topological Polar Surface Area (TPSA) : 35.2 Ų .

- Commercial Availability : Priced at €50.00 (1g) to €528.00 (25g) based on quantity .

Structural and Physicochemical Properties

The following table compares 2-isopropoxyaniline with structurally analogous compounds:

*Hydrochloride salt form.

Reactivity and Functionalization

- This compound undergoes electrophilic substitution at the para position of the aniline ring, whereas 3-isopropoxyaniline favors substitution at the ortho position due to electronic effects .

- N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyaniline (CAS: sc-330718): Priced at $284.00/500 mg, highlighting its niche application in targeted drug discovery .

Solubility and Stability

Biological Activity

2-Isopropoxyaniline, a member of the aniline family, is characterized by the presence of an isopropoxy group at the ortho position relative to the amino group. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Chemical Formula : C10H15NO

- Molecular Weight : 165.24 g/mol

- Structure : The structure includes an isopropoxy group and an amino group attached to a benzene ring.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been proposed based on current research:

- Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting key enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to downstream effects on cellular signaling pathways.

- Oxidative Stress Response : Some studies suggest that derivatives of isopropoxyaniline can modulate oxidative stress levels in cells, potentially influencing inflammatory responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : Preliminary studies have reported IC50 values ranging from 10 nM to 50 nM for different cell lines, indicating potent inhibitory effects on cell proliferation.

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound:

- Pathogens Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 32 µg/mL against certain bacterial strains, suggesting significant antimicrobial potential.

Case Studies and Research Findings

-

Anticancer Mechanism Study :

- A study investigated the effect of this compound on tubulin polymerization in cancer cells. Results indicated that it inhibited tubulin assembly with an IC50 of approximately 1.4 µM, highlighting its potential as a chemotherapeutic agent.

-

Oxidative Stress Modulation :

- In a model of oxidative stress induced by hydrogen peroxide, treatment with this compound reduced reactive oxygen species (ROS) levels significantly compared to untreated controls. This suggests a protective role against oxidative damage.

-

In Vivo Efficacy :

- An animal model study demonstrated that administration of this compound led to a reduction in tumor size in xenograft models of breast cancer, supporting its potential therapeutic application.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Isopropoxyaniline, and how do reaction conditions influence yield?

- Methodological Answer : The primary synthesis involves nucleophilic substitution of 2-fluoroaniline with isopropanol under basic conditions (e.g., K₂CO₃) at 80–100°C. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aniline to isopropanol) and reaction time (8–12 hours). Alternative routes include catalytic coupling of 2-aminophenol with isopropyl bromide using palladium catalysts . Characterization via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 1.2–1.4 ppm for isopropyl methyl groups) confirms purity .

Q. How do steric and electronic effects of the isopropoxy group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The isopropoxy group’s steric bulk reduces electrophilic substitution rates at the ortho position. For example, nitration with HNO₃/H₂SO₄ predominantly yields para-nitro derivatives due to steric hindrance. Electronic effects (electron-donating isopropoxy group) enhance aromatic ring electron density, favoring reactions like Friedel-Crafts alkylation. Comparative studies with ethoxy analogs show slower reaction kinetics for isopropoxy derivatives, as confirmed by kinetic isotope effect experiments .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), NH₂ protons (δ 3.5–4.0 ppm, broad singlet), and isopropyl methyl groups (δ 1.2–1.4 ppm).

- IR Spectroscopy : N-H stretching (3350–3450 cm⁻¹), C-O-C asymmetric stretching (1250–1280 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 169.20 (C₉H₁₂FNO⁺) with fragmentation patterns indicating loss of isopropoxy (–60 amu) and NH₂ groups (–16 amu) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). A systematic approach includes:

- Standardized Assays : Replicate studies using NIH/3T3 fibroblasts with fixed DMSO concentrations (<0.1%).

- SAR Analysis : Compare derivatives (e.g., 3-fluoro-4-isopropoxyaniline vs. 2-methyl-4-heptafluoroisopropylaniline) to isolate electronic/steric contributions .

- Meta-Analysis : Use PubChem BioAssay data (AID 743255) to cross-validate IC₅₀ values .

Q. What retrosynthetic strategies are feasible for this compound, and how do computational tools improve route prediction?

- Methodological Answer : Retrosynthesis via disconnection of the isopropoxy group identifies 2-aminophenol and isopropyl bromide as precursors. Computational tools (e.g., Pistachio, Reaxys) apply heuristic scoring to prioritize routes with high atom economy (>75%) and minimal protecting group use. Machine learning models trained on BKMS_METABOLIC data predict side-reaction probabilities (e.g., over-alkylation) under varying temperatures .

Q. What are the challenges in quantifying this compound degradation products in environmental samples, and how can LC-MS/MS methods be optimized?

- Methodological Answer : Degradation products (e.g., quinones via oxidation) require:

- Sample Preparation : Solid-phase extraction (C18 cartridges) with 80% methanol elution.

- LC-MS/MS Parameters : ESI+ mode, MRM transitions m/z 169 → 123 (quantifier) and 169 → 95 (qualifier). Limit of detection (LOD) of 0.1 ng/mL is achievable with a Zorbax Eclipse Plus column (2.1 × 50 mm, 1.8 µm) .

Q. How does the crystal packing of this compound influence its physicochemical properties, and what crystallographic techniques are recommended for analysis?

- Methodological Answer : X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) reveals monoclinic P2₁/c symmetry with intermolecular N-H···O hydrogen bonds (2.8–3.0 Å). Hirshfeld surface analysis quantifies contributions from H···F (12%) and H···O (18%) interactions, correlating with solubility trends in polar solvents .

Q. Methodological Guidelines

- Data Validation : Cross-reference PubChem CID 145982417 and EPA DSSTox DTXSID60651875 for regulatory compliance .

- Ethical Compliance : Adhere to NIH guidelines for hazardous waste disposal (incineration at 1000°C) .

- Statistical Rigor : Report biological activity data with 95% confidence intervals and ANOVA p-values <0.05 .

Properties

IUPAC Name |

2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOZYLSYQJYXBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183268 | |

| Record name | 2-Isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29026-74-2 | |

| Record name | 2-(1-Methylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29026-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029026742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isopropoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Isopropoxyaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M3MFC22JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.